molecular formula C21H21FN2O3 B11593669 (5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11593669
M. Wt: 368.4 g/mol
InChI Key: GAZPQIZCAQZVFS-XDHOZWIPSA-N
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Description

(5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylidene group, an imidazolidine-2,4-dione core, and a fluorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core, the introduction of the benzylidene group, and the attachment of the fluorobenzyl moiety. Common synthetic routes may involve:

    Formation of Imidazolidine-2,4-dione Core: This step often involves the reaction of urea or its derivatives with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the imidazolidine-2,4-dione core.

    Attachment of Fluorobenzyl Moiety: The fluorobenzyl group can be attached through nucleophilic substitution reactions using appropriate fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Fluvastatin: A compound with a similar imidazolidine-2,4-dione core, used as a cholesterol-lowering drug.

Uniqueness

(5E)-5-[4-(butan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable in multiple fields of research and industry.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

(5E)-5-[(4-butan-2-yloxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21FN2O3/c1-3-14(2)27-17-10-8-15(9-11-17)12-19-20(25)24(21(26)23-19)13-16-6-4-5-7-18(16)22/h4-12,14H,3,13H2,1-2H3,(H,23,26)/b19-12+

InChI Key

GAZPQIZCAQZVFS-XDHOZWIPSA-N

Isomeric SMILES

CCC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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